2-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-15-4-1-12(2-5-15)9-17(23)21-16-10-13-3-6-18(24)22-8-7-14(11-16)19(13)22/h1-2,4-5,10-11H,3,6-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYFXJDYHBZCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of anticoagulant therapies. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure which includes a pyrroloquinoline core. The presence of the fluorophenyl group and the acetamide moiety contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H18FN3O |
| Molecular Weight | 301.34 g/mol |
| CAS Number | Not specified |
| LogP | Not available |
Anticoagulant Activity
Research indicates that derivatives of pyrrolo[3,2,1-ij]quinoline exhibit significant anticoagulant properties. In vitro studies have shown that modifications to the structure can enhance the inhibition of coagulation factors such as Factor Xa and Factor XIa. For instance, a related study reported an IC50 value of 3.68 μM for a potent Factor Xa inhibitor derived from similar structural frameworks .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structure. Variations in substituents at specific positions on the pyrroloquinoline skeleton have been shown to affect potency against coagulation factors. The introduction of halogenated groups appears to enhance activity compared to non-substituted analogs .
Study on Anticoagulant Derivatives
A recent study synthesized several pyrroloquinoline derivatives and evaluated their anticoagulant effects. The study concluded that certain modifications led to improved selectivity and potency against Factor XIa, making these compounds promising candidates for further development as anticoagulants .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of these compounds with target proteins involved in coagulation pathways. The results indicated that specific interactions between the fluorophenyl group and amino acid residues in the active site of coagulation factors could be crucial for their inhibitory effects .
Scientific Research Applications
Overview
2-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure allows for various interactions within biological systems, making it a candidate for drug development and other scientific research applications.
Scientific Research Applications
The compound has been explored for several applications in scientific research:
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. The presence of fluorine in the phenyl ring may enhance the bioactivity of the compound against various bacterial strains. Studies have shown that derivatives of quinoline and pyrrole compounds can exhibit significant antimicrobial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .
Cancer Research
Quinoline derivatives are known for their anticancer properties. The incorporation of the tetrahydropyrrole moiety in this compound suggests potential activity against various cancer cell lines. Preliminary studies on similar compounds have demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Neuroprotective Effects
Compounds with a pyrroloquinoline structure have been investigated for neuroprotective effects. They may help in protecting neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or disease states. Similar compounds have been studied for their ability to inhibit protein kinases and other enzymes, which could lead to therapeutic applications in metabolic disorders .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Research Findings and Pharmacological Insights
- Structural Rigidity vs. Bioactivity: The pyrroloquinolinone core in the target compound confers rigidity, which is advantageous for selective target engagement. However, analogs with flexible linkers (e.g., sulfonyl in 866808-72-2) show broader solubility profiles, critical for oral bioavailability .
- Fluorine Substitution: The 4-fluorophenyl group in the target compound mirrors strategies seen in kinase inhibitors (e.g., EGFR inhibitors), where fluorine reduces oxidative metabolism. A similar trend is observed in 5-fluoroquinoline derivatives with enhanced half-lives .
- Synthetic Challenges: The tetrahydro-pyrroloquinolinone core requires multi-step synthesis, including Pictet-Spengler or Friedländer reactions, as inferred from intermediates like 2-chloro-N-(4-fluorophenyl)acetamide .
Q & A
Q. What are the key steps in synthesizing 2-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide, and how does the fluorine substituent influence reaction conditions?
- Methodological Answer : The synthesis involves multi-step organic reactions, starting with the preparation of the pyrroloquinoline core followed by functionalization with the fluorophenylacetamide group. Key steps include:
Core Formation : Cyclization of precursor amines under reflux conditions (e.g., using ethanol or DMF as solvents) to form the pyrroloquinoline scaffold .
Acetamide Coupling : Reaction of the pyrroloquinoline amine with 4-fluorophenylacetic acid derivatives via amide bond formation, typically using coupling agents like EDCl/HOBt .
Purification : Column chromatography or recrystallization to isolate the pure product .
The fluorine atom enhances electronic withdrawal, stabilizing intermediates and directing regioselectivity during coupling. Reaction temperatures (60–80°C) and anhydrous conditions are critical to avoid hydrolysis .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the pyrroloquinoline core (δ ~2.5–3.5 ppm for aliphatic protons) .
- Mass Spectrometry (HRMS) : Validates the molecular ion peak ([M+H]) and fragmentation pattern .
- IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm) for the amide and ketone groups .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer :
- Enzyme Inhibition Screens : Use fluorescence-based assays to test activity against kinases or proteases, leveraging the compound’s potential to bind ATP pockets via its planar pyrroloquinoline moiety .
- Cytotoxicity Assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Solubility Testing : Measure logP values to predict bioavailability; fluorinated analogs often exhibit logP ~2.5–3.5, suggesting moderate lipophilicity .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling step of the fluorophenylacetamide group?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig couplings, optimizing ligand-to-metal ratios .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity of the amine group.
- Table: Yield Optimization Under Different Conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | EDCl/HOBt | 80 | 62 |
| THF | DCC | 60 | 45 |
| DMSO | Pd(OAc) | 100 | 75 |
| Data synthesized from multi-source protocols |
Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrroloquinolines?
- Methodological Answer :
- Meta-Analysis : Cross-reference IC values across studies, controlling for variables like cell line passage number or assay incubation time .
- Structural Analog Comparison : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on target binding using molecular docking .
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) to minimize solvent interference .
Q. How can researchers identify the primary molecular target of this compound?
- Methodological Answer :
- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
- Kinome Screening : Employ kinase profiling platforms (e.g., Eurofins KinaseProfiler™) to test inhibition across 100+ kinases .
- SPR Analysis : Measure real-time binding kinetics (ka/kd) to recombinant proteins like EGFR or PI3K .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
